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Compound of Interest

Compound Name: Tetromycin B

Cat. No.: B10780455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tetromycin B is a polyketide natural product belonging to the tetronic acid class of antibiotics.

It exhibits notable biological activity, including efficacy against methicillin-resistant

Staphylococcus aureus (MRSA) and inhibitory effects on various proteases. This document

provides an overview of Tetromycin B, its physicochemical properties, and detailed protocols

for its isolation from the producing organism, Streptomyces axinellae. Furthermore, a proposed,

though not yet experimentally validated, synthetic workflow is presented to guide future

research into the total synthesis of this complex molecule.

Physicochemical Properties of Tetromycin B
A summary of the key physicochemical properties of Tetromycin B is provided in Table 1 for

easy reference.
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Property Value Reference

CAS Number 180027-84-3 [1]

Molecular Formula C₃₄H₄₆O₅ [1]

Molecular Weight 534.7 g/mol [1]

Appearance Solid -

Purity >99% (commercially available) [1]

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol
-

Biological Activity
Tetromycin B has demonstrated a range of biological activities, making it a molecule of

interest for drug discovery and development. It is known to be an unusual tetronic acid-

structured antibiotic with efficacy against MRSA[1]. Additionally, it has been shown to be a

cysteine protease inhibitor with Ki values in the micromolar range for rhodesain, falcipain-2,

cathepsin L, and cathepsin B. It also inhibits the growth of T. brucei in vitro and shows

cytotoxicity to HEK29T kidney cells and J774.1 macrophages.

Isolation of Tetromycin B from Streptomyces
axinellae
Tetromycin B is a natural product that can be isolated from the fermentation broth of

Streptomyces axinellae. The following protocol is a general guideline based on standard

methods for the isolation of natural products from actinomycetes.

1. Fermentation:

Inoculate a seed culture of Streptomyces axinellae in a suitable liquid medium (e.g., ISP2

broth).

Incubate at 28-30 °C with shaking (200-250 rpm) for 2-3 days.

Use the seed culture to inoculate a larger production culture.
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Ferment for 5-7 days under the same conditions.

2. Extraction:

Separate the mycelium from the culture broth by centrifugation or filtration.

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate or

butanol.

Extract the mycelium with acetone or methanol to recover intracellular metabolites.

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a

crude extract.

3. Purification:

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate.

Further purify the fractions containing Tetromycin B using reversed-phase HPLC (e.g., C18

column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

Monitor the fractions by thin-layer chromatography (TLC) or LC-MS to identify those

containing the desired compound.

Combine the pure fractions and evaporate the solvent to yield purified Tetromycin B.

4. Characterization:

Confirm the identity and purity of the isolated Tetromycin B using spectroscopic methods

such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for Isolation
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Caption: Workflow for the isolation of Tetromycin B.
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Proposed Total Synthesis of Tetromycin B
(Hypothetical)
While a detailed, validated total synthesis of Tetromycin B has not been published, a plausible

synthetic strategy can be envisioned based on the synthesis of other complex tetronic acid

spiroketals. The following is a conceptual workflow for a convergent synthesis.

Retrosynthetic Analysis:

A retrosynthetic analysis suggests that Tetromycin B could be disconnected into three main

fragments: a tetronic acid moiety, a central polycyclic core, and a side chain.

Key Synthetic Steps (Proposed):

Synthesis of the Tetronic Acid Fragment: This could be achieved through various established

methods for tetronic acid synthesis, potentially starting from a suitable β-keto ester.

Synthesis of the Central Polycyclic Core: This would likely be the most challenging part of

the synthesis, involving stereoselective construction of multiple chiral centers. A possible

approach could involve a Diels-Alder reaction to form a key cyclohexene intermediate,

followed by a series of functional group manipulations and cyclizations.

Synthesis of the Side Chain: The side chain could be prepared separately and then coupled

to the central core.

Fragment Coupling and Spiroketalization: The fragments would be coupled using standard

C-C bond-forming reactions. The characteristic spiroketal moiety could be formed through an

acid-catalyzed cyclization of a dihydroxy ketone precursor.

Final Functionalization and Deprotection: The final steps would involve any necessary

functional group modifications and the removal of protecting groups to yield Tetromycin B.

Proposed Synthetic Workflow Diagram
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Caption: A hypothetical convergent synthetic workflow for Tetromycin B.

Signaling Pathway Inhibition (Cysteine Proteases)
Tetromycin B acts as an inhibitor of several cysteine proteases. The general mechanism of

cysteine protease activity involves a catalytic dyad (or triad) in the active site, typically

comprising a cysteine and a histidine residue. The cysteine thiol is activated by the histidine to

act as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate.

Tetromycin B likely inhibits this process by binding to the active site of the enzyme, preventing

the substrate from binding and/or interfering with the catalytic mechanism.
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Caption: Inhibition of the cysteine protease catalytic cycle by Tetromycin B.

Conclusion
Tetromycin B is a promising natural product with significant biological activities. While its total

synthesis remains an open challenge, the protocols for its isolation and the proposed synthetic

strategies outlined in this document provide a valuable resource for researchers in natural

product chemistry, medicinal chemistry, and drug development. Further investigation into the

synthesis and biological mechanism of action of Tetromycin B is warranted to fully explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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